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Introduction

Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-
stranded RNA virus. Although not a primary human pathogen, SV5 is widely used in research
as a model for understanding paramyxovirus replication, host-virus interactions, and the
development of viral vectors and vaccines. Accurate quantification of viral replication is crucial
for these studies, enabling the evaluation of antiviral compounds, the characterization of viral
mutants, and the optimization of vaccine production processes.

Reverse Transcription quantitative Polymerase Chain Reaction (RT-gPCR) is a highly sensitive
and specific method for detecting and quantifying viral RNA. This application note provides a
detailed protocol for the quantification of SV5 replication in cell culture using RT-gPCR, from
sample preparation to data analysis.

Experimental Protocols
Cell Culture and SV5 Infection

This protocol describes the infection of Vero cells, a commonly used cell line for SV5
propagation. However, this protocol can be adapted for other susceptible cell lines such as
A549 or Hela cells.

Materials:
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e Vero cells (ATCC® CCL-81™)

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e SV5 stock (e.g., ATCC® VR-288™)

¢ Phosphate-Buffered Saline (PBS)

o 6-well cell culture plates

e Incubator (37°C, 5% CO2)

Procedure:

o Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent
monolayer on the day of infection (approximately 5 x 10°5 cells/well). Incubate overnight at
37°C with 5% CO2.

« Virus Dilution: On the day of infection, prepare serial dilutions of the SV5 stock in serum-free
DMEM to achieve the desired multiplicity of infection (MOI). An MOI of 0.1 is recommended
for a multi-cycle replication analysis.

* Infection:
o Aspirate the growth medium from the Vero cell monolayers.
o Wash the cells once with sterile PBS.
o Add 200 pL of the diluted virus to each well.

o Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even
distribution of the virus.

o Post-Infection:
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[e]

After the 1-hour adsorption period, remove the inoculum.

Wash the cells twice with sterile PBS to remove unbound virus.

o

[¢]

Add 2 mL of DMEM supplemented with 2% FBS and penicillin-streptomycin to each well.

Incubate at 37°C with 5% CO2.

[¢]

o Time-Course Sampling: At designated time points post-infection (e.g., 0, 6, 12, 18, 24, and
48 hours), harvest the cells for RNA extraction. The peak of SV5 replication is typically
observed between 18 and 24 hours post-infection.

RNA Extraction

Total RNA is extracted from the infected cells at each time point. Commercially available RNA
extraction kits are recommended for their consistency and high yield.

Materials:

RNA extraction kit (e.g., QlAamp Viral RNA Mini Kit)

RNase-free water

Microcentrifuge

Ethanol (70%)
Procedure:

Follow the manufacturer's instructions for the chosen RNA extraction kit. Elute the RNA in
RNase-free water and store at -80°C until use.

RT-gPCR

This protocol utilizes a one-step RT-gPCR approach with a TagMan probe for specific detection
and quantification of the SV5 Nucleocapsid (N) gene. The N gene is a suitable target as it is
highly conserved and abundantly transcribed during viral replication.

Primer and Probe Design:
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As there are no universally validated and published primer-probe sets for SV5 RT-qPCR, the

following sequences have been designed based on the SV5 reference genome (GenBank

accession: KX100034.1), targeting the Nucleocapsid (N) gene. It is crucial to experimentally

validate these primers and the probe before use.

Oligo Name Sequence (5'to 3") Target
GCT GAG GAG AAG AAG _
SV5-N-Fwd SV5 Nucleocapsid (N) Gene
AAG CAA
TTC TGG TGATGG TGG TGT _
SV5-N-Rev TG SV5 Nucleocapsid (N) Gene
FAM-TGC CAA GCAGCA _
SV5-N-Probe SV5 Nucleocapsid (N) Gene

GCA GAG GAA G-BHQ1

RT-gPCR Reaction Setup:

Component Volume (uL) Final Concentration
2x RT-gPCR Master Mix 10 1x

Forward Primer (10 uM) 0.8 400 nM

Reverse Primer (10 uM) 0.8 400 nM

Probe (10 puM) 0.4 200 nM

RNA Template 5 Variable
Nuclease-Free Water 3 -

Total Volume 20

Thermal Cycling Conditions:
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Step Temperature (°C) Time Cycles
Reverse Transcription 50 10 minutes 1

Initial Denaturation 95 5 minutes 1
Denaturation 95 15 seconds 40
Annealing/Extension 60 60 seconds

Data Analysis:

Quantification of SV5 replication can be performed using either absolute or relative

quantification methods.

» Absolute Quantification: A standard curve is generated using a serial dilution of a plasmid

containing the target SV5 N gene sequence with a known copy number. The Cq values of

the experimental samples are then used to determine the viral RNA copy number based on

the standard curve.

o Relative Quantification: The expression of the SV5 N gene is normalized to an internal

control (housekeeping gene, e.g., GAPDH) and expressed as a fold change relative to a

reference sample (e.g., the O-hour time point). The AACq method is commonly used for this

purpose.

Data Presentation

The quantitative data from a time-course experiment should be summarized in a clear and

structured table for easy comparison.

Table 1: Time-Course of SV5 Replication in Vero Cells (Hypothetical Data)
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Time Post-Infection

Average Cq Value

Viral RNA Copy
Number/ug Total

Fold Change in Viral

(hours) (SV5 N Gene) RNA (Absolute RNA (Relative to Oh)
Quantification)

0 35.2 1.5x10"2 1

6 28.9 3.8x10™M 253

12 221 9.7 x 106 64,667

18 18.5 2.5x10"8 1,666,667

24 19.2 1.8 x10"8 1,200,000

48 21.5 1.2 x 107 80,000
Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for quantifying SV5 replication using RT-

gPCR.
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Caption: Workflow for SV5 replication quantification.

Signaling Pathway: SV5 V Protein and STAT1 Inhibition
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SV5 has evolved mechanisms to counteract the host's innate immune response. A key strategy
involves the viral V protein targeting the STAT1 (Signal Transducer and Activator of
Transcription 1) protein, a critical component of the interferon (IFN) signaling pathway. The V
protein acts as an adaptor, recruiting a cellular E3 ubiquitin ligase complex to STAT1, leading to
its ubiquitination and subsequent degradation by the proteasome. This degradation of STAT1
effectively blocks the IFN-mediated antiviral response, allowing for efficient viral replication.
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Caption: SV5 V protein-mediated STAT1 degradation.
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Conclusion

This application note provides a comprehensive protocol for the quantification of Simian Virus 5
replication using RT-gPCR. The described methods offer a sensitive, specific, and reproducible
approach for virology research and the development of antiviral therapeutics and vaccines.
Adherence to the detailed protocols and careful experimental design are essential for obtaining
accurate and reliable quantitative data.

 To cite this document: BenchChem. [Application Notes and Protocols: Quantifying Simian
Virus 5 (SV5) Replication using RT-qgPCR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932969#quantifying-sv5-replication-using-rt-gpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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